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Abstract
Chroman-8-carbaldehyde is a heterocyclic organic compound featuring a chroman core

functionalized with an aldehyde group at the 8-position. This unique structural arrangement

makes it a valuable and versatile intermediate in synthetic organic chemistry. The chroman

scaffold is a privileged structure found in a wide array of bioactive molecules, including

antioxidants like vitamin E, while the aldehyde group serves as a reactive handle for extensive

chemical derivatization. This guide provides a comprehensive technical overview of Chroman-
8-carbaldehyde, detailing its molecular structure, physicochemical properties, a field-proven

synthetic protocol with mechanistic insights, and a thorough characterization profile.

Furthermore, we explore its reactivity and significance as a building block in the development of

novel pharmaceuticals and advanced materials, grounded in authoritative scientific literature.

This document is intended for researchers, chemists, and drug development professionals

seeking to leverage this compound in their scientific endeavors.

Core Molecular Profile
Chroman-8-carbaldehyde, also known as 3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, is a

stable, white to off-white solid at room temperature.[1] Its core structure consists of a fused

dihydropyran and benzene ring system. The strategic placement of the aldehyde group at the

C8 position, adjacent to the ether linkage on the aromatic ring, influences its electronic

properties and reactivity.
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Physicochemical and Structural Data
A summary of the key identifiers and properties for Chroman-8-carbaldehyde is presented

below.

Property Value Source(s)

Molecular Formula C₁₀H₁₀O₂ [2][3][4]

Molecular Weight 162.19 g/mol [3][4]

CAS Number 327183-32-4 [1][2][3]

Appearance White to off-white solid [1]

Purity ≥95% - ≥97% [1][5]

SMILES
O=CC1=C2C(CCCO2)=CC=C

1
[3]

InChI Key
ZYKTXRDSAFQAAM-

UHFFFAOYSA-N
[2]

Storage Conditions
2-8°C, under inert gas

(Nitrogen or Argon)
[1][4]

Synthesis of Chroman-8-carbaldehyde: An
Experimental Protocol
The synthesis of Chroman-8-carbaldehyde is most effectively achieved through a directed

ortho-metalation of a chroman precursor, followed by electrophilic quenching with a formylating

agent. This method provides high regioselectivity and yield, which are critical for research and

development applications.

Mechanistic Rationale
The presented protocol utilizes a directed ortho-metalation-formylation strategy. The ether

oxygen of the chroman ring directs the deprotonation to the adjacent C8 position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1593204?utm_src=pdf-body
https://www.kuujia.com/cas-327183-32-4.html
https://www.chemscene.com/product/327183-32-4.html
https://www.myskinrecipes.com/shop/en/aromatic-aldehydes/162121-chroman-8-carbaldehyde.html
https://www.chemscene.com/product/327183-32-4.html
https://www.myskinrecipes.com/shop/en/aromatic-aldehydes/162121-chroman-8-carbaldehyde.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB42526425_EN.htm
https://www.kuujia.com/cas-327183-32-4.html
https://www.chemscene.com/product/327183-32-4.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB42526425_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB42526425_EN.htm
https://labterpharm.lookchem.com/products/CasNo-327183-32-4-CHROMAN-8-CARBALDEHYDE-16099649.html
https://www.chemscene.com/product/327183-32-4.html
https://www.kuujia.com/cas-327183-32-4.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB42526425_EN.htm
https://www.myskinrecipes.com/shop/en/aromatic-aldehydes/162121-chroman-8-carbaldehyde.html
https://www.benchchem.com/product/b1593204?utm_src=pdf-body
https://www.benchchem.com/product/b1593204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deprotonation/Lithiation: n-Butyllithium (n-BuLi), a powerful organometallic base, is used to

abstract a proton from the most acidic position on the aromatic ring. The ether oxygen atom

acts as a directing group, coordinating to the lithium ion and positioning the butyl anion to

selectively deprotonate the C8 position. This forms a highly reactive aryllithium intermediate.

The reaction is conducted at an extremely low temperature (-78 °C) to prevent unwanted

side reactions and ensure kinetic control.

Formylation: The aryllithium intermediate then acts as a nucleophile, attacking the

electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This forms a tetrahedral

intermediate.

Quenching & Hydrolysis: The reaction is quenched with an aqueous acid (e.g., 1N HCl). This

step serves two purposes: it protonates the tetrahedral intermediate, which then collapses to

form the final aldehyde product, and it neutralizes any remaining organolithium reagent.

This regioselective approach is superior to classical electrophilic aromatic substitution methods

(e.g., Vilsmeier-Haack, Gattermann-Koch), which often yield mixtures of isomers and are less

efficient for this specific substrate.[6]

Synthesis Workflow Diagram
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Reaction Setup

Core Reaction

Workup & Purification

Start: Chroman Precursor in Anhydrous THF/Hexane

Cool to -78 °C under Inert Atmosphere (N₂ or Ar)

Slowly Add n-Butyllithium (n-BuLi)
(Directed ortho-Lithiation)

Stir at 5 °C for 4.5 hours

Add N,N-Dimethylformamide (DMF)
(Formylation)

Stir and Warm to Room Temperature

Quench with 1N HCl (aq)

Extract with Diethyl Ether

Wash Organic Layer with Brine

Dry over MgSO₄, Filter

Concentrate in vacuo

Purify via Column Chromatography

End: Pure Chroman-8-carbaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of Chroman-8-carbaldehyde.
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Detailed Step-by-Step Protocol
This protocol is adapted from a procedure described by ChemicalBook and represents a

standard method for this transformation.[1]

Materials:

Chroman precursor (e.g., 8-bromochroman, followed by lithium-halogen exchange, or

chroman itself if direct deprotonation is efficient)

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., 2.5 M in hexanes)

Anhydrous Tetrahydrofuran (THF)

Anhydrous Hexane

N,N-Dimethylformamide (DMF)

1N Hydrochloric Acid (HCl)

Diethyl ether

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Eluent: Hexane/Ethyl Acetate gradient

Procedure:

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen/argon inlet, dissolve the chroman precursor (1.0 eq) in

anhydrous THF and anhydrous hexane.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

(1.1 to 1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise

significantly.
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Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to

approximately 5 °C and stir for 4 to 4.5 hours.

Formylation: Cool the mixture back to 5 °C. Add a solution of anhydrous DMF (1.5 eq) in

anhydrous THF dropwise.

Final Stirring: Stir the reaction mixture at 5 °C for 10-15 minutes, then remove the cooling

bath and allow it to warm to room temperature. Continue stirring for an additional 30 minutes.

Quenching: Carefully quench the reaction by slowly adding 1N HCl solution until the mixture

is acidic.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous

layers. Extract the aqueous layer three times with diethyl ether.

Washing and Drying: Combine all organic layers and wash with brine. Dry the combined

organic phase over anhydrous magnesium sulfate, then filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude

residue by silica gel column chromatography, typically using a gradient elution from 0% to

20% ethyl acetate in hexane, to yield Chroman-8-carbaldehyde as a white to off-white

solid.[1]

Spectroscopic Characterization and Analysis
A self-validating protocol requires rigorous characterization of the final product. The structural

identity and purity of Chroman-8-carbaldehyde are confirmed using a combination of

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The

following data was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1]
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant (J,
Hz)

10.41 Singlet (s) 1H Aldehyde (-CHO) -

7.64-7.63
Doublet of

doublets (dd)
1H Aromatic (H7) J = 8.1, 1.5

7.25 Doublet (d) 1H Aromatic (H5) J = 5.13

6.89 Triplet (t) 1H Aromatic (H6) J = 7.3

4.30 Triplet (t) 2H
Methylene (-

OCH₂)
J = 5.1

2.83 Triplet (t) 2H
Methylene (Ar-

CH₂)
J = 6.2

2.09-2.03 Multiplet (m) 2H
Methylene (-

CH₂CH₂O-)
-

Expected ¹³C NMR: While a specific experimental spectrum is not provided in the initial data,

the expected chemical shifts can be reliably predicted based on standard correlation tables.[7]

[8]

Aldehyde Carbonyl (C=O): δ ≈ 188-192 ppm

Aromatic Carbons (C-Ar): δ ≈ 115-162 ppm (with C8, C4a, and C8a being quaternary and

likely appearing in the more downfield region of this range)

Methylene Carbon (C2, -OCH₂): δ ≈ 65-70 ppm

Methylene Carbon (C4, Ar-CH₂): δ ≈ 25-30 ppm

Methylene Carbon (C3, -CH₂CH₂O-): δ ≈ 20-25 ppm

Infrared (IR) Spectroscopy
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The IR spectrum is used to identify key functional groups. The expected characteristic

absorption bands for Chroman-8-carbaldehyde would include:[9]

~2820 cm⁻¹ and ~2720 cm⁻¹: Aldehyde C-H Stretch (Fermi doublet)

~1690 cm⁻¹: Strong, sharp absorption from the aromatic Aldehyde C=O Stretch

~1600 cm⁻¹ and ~1470 cm⁻¹: Aromatic C=C Ring Stretches

~1250 cm⁻¹: Aryl-Alkyl Ether C-O Stretch

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion (M⁺): A peak corresponding to the molecular weight would be observed at m/z

≈ 162.19.

Key Fragments: Common fragmentation pathways for chromanes include the loss of the

aldehyde group (M-29, [M-CHO]⁺) and retro-Diels-Alder fragmentation of the dihydropyran

ring.[10]

Chemical Reactivity and Applications in Drug
Development
The utility of Chroman-8-carbaldehyde stems from the reactivity of its two key components:

the chroman nucleus and the aldehyde functional group.

Reactivity of the Aldehyde Group
The aldehyde is a versatile functional group that serves as an electrophilic site for a wide range

of synthetic transformations, allowing for the construction of more complex molecular

architectures. This reactivity is crucial for building libraries of compounds for drug discovery

screening.
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Key Derivatization Reactions

Resulting Scaffolds

Chroman-8-carbaldehyde

Imine/Schiff Base Formation
(+ R-NH₂)

Wittig Reaction
(+ Ph₃P=CHR)

Knoevenagel Condensation
(+ Active Methylene Compound)

Reduction
(+ NaBH₄ or LiAlH₄)

Oxidation
(+ KMnO₄ or PCC)

Chroman-8-yl-imines Chroman-8-yl-alkenes Substituted Alkenes Chroman-8-yl-methanol Chroman-8-carboxylic acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Chroman-8-carbaldehyde, 95% CAS#: 327183-32-4 [m.chemicalbook.com]

2. 327183-32-4(Chroman-8-carbaldehyde) | Kuujia.com [kuujia.com]

3. chemscene.com [chemscene.com]

4. Chroman-8-carbaldehyde [myskinrecipes.com]

5. CHROMAN-8-CARBALDEHYDE, CasNo.327183-32-4 LABTER
PARMATECH(BEIJING)CO.,LTD China (Mainland) [labterpharm.lookchem.com]

6. Formylation - Wikipedia [en.wikipedia.org]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced
Introductory College Chemistry [ecampusontario.pressbooks.pub]

9. youtube.com [youtube.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1593204?utm_src=pdf-body-img
https://www.benchchem.com/product/b1593204?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/ProductChemicalPropertiesCB42526425_EN.htm
https://www.kuujia.com/cas-327183-32-4.html
https://www.chemscene.com/product/327183-32-4.html
https://www.myskinrecipes.com/shop/en/aromatic-aldehydes/162121-chroman-8-carbaldehyde.html
https://labterpharm.lookchem.com/products/CasNo-327183-32-4-CHROMAN-8-CARBALDEHYDE-16099649.html
https://labterpharm.lookchem.com/products/CasNo-327183-32-4-CHROMAN-8-CARBALDEHYDE-16099649.html
https://en.wikipedia.org/wiki/Formylation
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/c-nmr-spectroscopy/
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/c-nmr-spectroscopy/
https://www.youtube.com/watch?v=5ILUhV04OXE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to Chroman-8-
carbaldehyde: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1593204#chroman-8-
carbaldehyde-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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